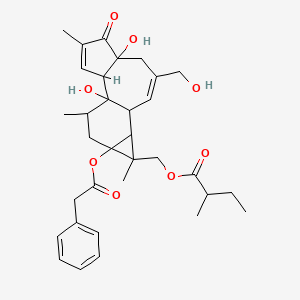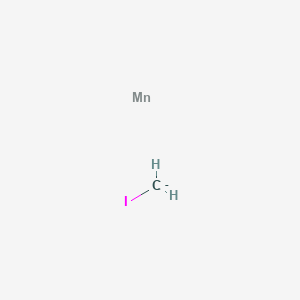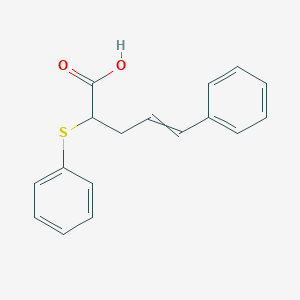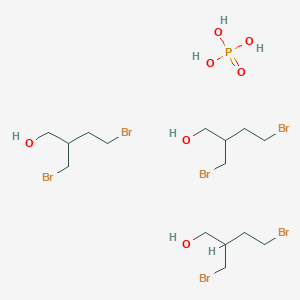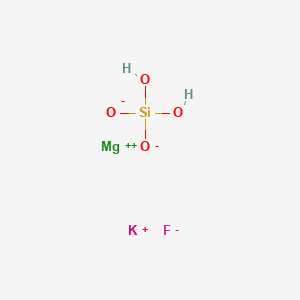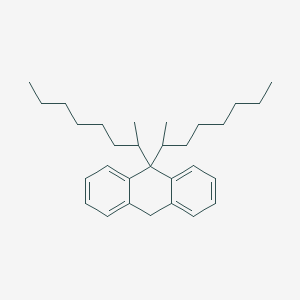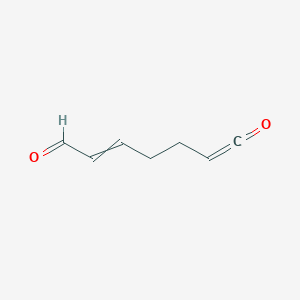![molecular formula C30H44F6N4O7 B14483958 1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) CAS No. 65114-61-6](/img/structure/B14483958.png)
1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) is a complex organic compound characterized by its unique structure, which includes diazonium and trifluoropropenyl groups
Vorbereitungsmethoden
The synthesis of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) typically involves multiple steps:
Formation of the dodecane backbone: This step involves the reaction of dodecane with appropriate reagents to introduce the oxy and oxododecane groups.
Introduction of diazonium groups: The diazonium groups are introduced through diazotization reactions, which typically involve the reaction of an amine with nitrous acid.
Addition of trifluoropropenyl groups: The trifluoropropenyl groups are added through a series of substitution reactions, often involving the use of trifluoropropyl halides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium groups to amines, altering the compound’s properties.
Substitution: The trifluoropropenyl groups can undergo substitution reactions, where other functional groups replace the trifluoropropenyl groups.
Common reagents and conditions: These reactions often involve reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and halides for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) involves its interaction with molecular targets through its diazonium and trifluoropropenyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which can alter the compound’s structure and properties.
Vergleich Mit ähnlichen Verbindungen
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) can be compared with similar compounds such as:
Dodecane, 1,1’-oxybis-: This compound has a similar dodecane backbone but lacks the diazonium and trifluoropropenyl groups, making it less reactive.
2-Propanol, 1,1’-oxybis-: This compound has a simpler structure with hydroxyl groups instead of diazonium and trifluoropropenyl groups, leading to different reactivity and applications.
Hexadecane, 1,1’-oxybis-: Similar to dodecane, this compound has a longer carbon chain but lacks the functional groups present in the target compound.
The uniqueness of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) lies in its combination of diazonium and trifluoropropenyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
65114-61-6 |
|---|---|
Molekularformel |
C30H44F6N4O7 |
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoyl 12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoate |
InChI |
InChI=1S/C30H44F6N4O7/c31-29(32,33)25(39-37)27(43)45-21-17-13-9-5-1-3-7-11-15-19-23(41)47-24(42)20-16-12-8-4-2-6-10-14-18-22-46-28(44)26(40-38)30(34,35)36/h1-22H2 |
InChI-Schlüssel |
ZTUHKCXRGJQDRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)OC(=O)CCCCCCCCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F)CCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
